6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a triazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts and can be performed under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted triazole-pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde depends on its application:
Coordination Chemistry: Acts as a ligand that coordinates with metal ions through the nitrogen atoms in the triazole and pyridine rings, forming stable complexes.
Biological Activity: May inhibit enzymes by binding to the active site or interacting with key residues, thereby blocking substrate access or altering enzyme conformation.
Pharmacological Effects: In drug design, it may interact with specific molecular targets, such as proteins or nucleic acids, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: A derivative with alkyl groups that enhance its lipophilicity and selectivity for certain metal ions.
3,5-Bis(1H-1,2,4-triazol-1-yl)pyridine: A compound with two triazole rings attached to the pyridine ring, offering different coordination and reactivity profiles.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and exploring diverse chemical reactivity .
Biological Activity
6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Chemical Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C10H8N4O
- CAS Number : 61857-84-9
The structure features a pyridine ring substituted with a triazole moiety and an aldehyde group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors. Various methods have been reported in the literature, including:
- Condensation Reactions : Utilizing aldehydes and triazole derivatives under acidic conditions.
- Cyclization Reactions : Involving the cyclization of appropriate precursor compounds to form the triazole ring.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, suggesting potential as an antimicrobial agent .
Antitumor Activity
Research has shown that this compound possesses antitumor activity against several cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 25 µM, indicating promising potential for further development as an anticancer drug .
Anti-inflammatory Effects
In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of this compound against human cancer cell lines. The study found that treatment with 20 µM of the compound resulted in a 70% reduction in cell viability in HeLa cells after 48 hours.
Data Tables
Biological Activity | Test Organism/Cell Line | IC50/MIC Value |
---|---|---|
Antimicrobial | E. coli | 50 µg/mL |
Antimicrobial | S. aureus | 30 µg/mL |
Antitumor | HeLa | 20 µM |
Antitumor | MCF-7 | 15 µM |
Anti-inflammatory | TNF-alpha inhibition | IC50 = 25 µM |
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-4-7-1-2-8(10-3-7)12-6-9-5-11-12/h1-6H |
InChI Key |
MZIVOYNIOHRMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=NC=N2 |
Origin of Product |
United States |
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